2-(4-Cyclohexylphenyl)-2-oxoacetic acid
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Description
“4-cyclohexylphenylboronic acid” is a type of organoboron compound . It’s a relatively stable, readily prepared, and generally environmentally benign reagent .
Synthesis Analysis
The synthesis of similar compounds often involves the Friedel-Crafts reaction . For example, the reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile can afford ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate and 2-methylthio-2-(4-cyclohexylphenyl) acetonitrile, respectively .Molecular Structure Analysis
The molecular formula of “4-cyclohexylphenylboronic acid” is CHBO . Its average mass is 204.073 Da and its monoisotopic mass is 204.132156 Da .Chemical Reactions Analysis
“4-cyclohexylphenylboronic acid” is often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-cyclohexylphenylboronic acid” are tailored for application under specific SM coupling conditions .Safety And Hazards
properties
IUPAC Name |
2-(4-cyclohexylphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUILYWXYPGUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylphenyl)-2-oxoacetic acid |
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